ethyl 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylate
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Description
Synthesis Analysis
The synthesis of quinoxaline derivatives, including ethyl 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylate, often involves the formation of the quinoxaline nucleus through various synthetic routes. For instance, new ethyl 4-[3-(dimethylamino)propylmethylamino]pyrrolo[1,2-a]quinoxaline-2-carboxylate derivatives were synthesized, highlighting the adaptability of the quinoxaline core in generating novel compounds with potential central nervous system (CNS) pharmacological effects (Guillon et al., 1998).
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives can be complex, with their properties significantly influenced by the substituents attached to the quinoxaline nucleus. X-ray diffraction analysis has been employed to establish the structures of these compounds, providing detailed insights into their molecular conformations (Aliev et al., 2001).
Chemical Reactions and Properties
Quinoxaline derivatives participate in a range of chemical reactions, enabling the synthesis of various functionalized molecules. For example, the thermal decarbonylation of certain quinoxaline carboxylates has been explored to generate new compounds with established structures through X-ray diffraction (Aliev et al., 2001). Additionally, radical bromination and other reactions have been utilized to synthesize bromomethyl derivatives of quinoxaline carboxylates, showcasing the chemical versatility of these molecules (Li, 2015).
Future Directions
properties
IUPAC Name |
ethyl 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-4-18-13(17)11-12(16)15-10-6-8(3)7(2)5-9(10)14-11/h5-6H,4H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REXWMOZSJPTQBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C(C(=C2)C)C)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10303892 |
Source
|
Record name | Ethyl 6,7-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10303892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylate | |
CAS RN |
1219-05-2 |
Source
|
Record name | NSC163293 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163293 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 6,7-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10303892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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